molecular formula C11H7N3O2 B11811751 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid

1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11811751
M. Wt: 213.19 g/mol
InChI Key: QUWHSQBPHSHPPU-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a finding established in key research (https://pubmed.ncbi.nlm.nih.gov/24795252/). Its primary research value lies in its utility as a pharmacological tool for dissecting the complex roles of TRPC5 in physiological and pathological processes. TRPC5 channels are implicated in a range of functions, including neuronal excitability , renal function , and anxiety-related behaviors . By selectively blocking TRPC5-mediated calcium entry, this compound allows researchers to investigate the channel's contribution to cellular signaling pathways and disease models, particularly in the context of pain, neurological disorders, and kidney diseases. The molecular structure features an imidazole-carboxylic acid core and a 4-cyanophenyl substituent, which is critical for its binding affinity and selectivity. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-cyanophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-8-1-3-9(4-2-8)14-6-10(11(15)16)13-7-14/h1-4,6-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHSQBPHSHPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Hydrolysis of Ethyl Ester Precursors

A widely utilized method involves the hydrolysis of ethyl 1-(4-cyanophenyl)-1H-imidazole-4-carboxylate under alkaline conditions. This approach mirrors the synthesis of 1H-imidazole-4-carboxylic acid from its ethyl ester, as demonstrated in a high-yield (92.49%) procedure using potassium hydroxide (KOH) at 30°C . For the cyanophenyl derivative, the ester precursor is first synthesized via nucleophilic substitution or cyclization, followed by hydrolysis.

Reaction Conditions :

  • Substrate : Ethyl 1-(4-cyanophenyl)-1H-imidazole-4-carboxylate

  • Base : Aqueous KOH (mass ratio of ester to KOH = 1:2.2)

  • Temperature : 30°C

  • Workup : Acidification to pH 1 with sulfuric acid, recrystallization

Challenges :

  • The cyanophenyl group’s electron-withdrawing nature may reduce the ester’s reactivity, necessitating extended reaction times.

  • Side reactions, such as nitrile hydrolysis under strong basic conditions, are mitigated by maintaining mild temperatures .

Yield Optimization :

  • Recrystallization solvents (e.g., ethanol-water mixtures) improve purity without compromising yield.

Cyclization of α-Bromo-4-cyanophenyl Ketone with Formamidine Acetate

Adapting a patented protocol for 4-phenylimidazole synthesis , this method employs α-bromo-4-cyanophenyl ketone and formamidine acetate in a two-step cyclization process. The approach leverages nucleophilic substitution followed by intramolecular cyclization to construct the imidazole ring.

Step 1: Nucleophilic Substitution

  • Reactants : α-Bromo-4-cyanophenyl ketone, formamidine acetate (molar ratio 1:1.8–2.2)

  • Solvent : Ethylene glycol (mass ratio to ketone = 4–5:1)

  • Temperature : 50–60°C

  • Duration : 2 hours

Step 2: Cyclization

  • Base : Potassium carbonate (K₂CO₃)

  • Temperature : 30–35°C (initial), then 80–90°C

  • Duration : 5–6 hours per phase

Workup :

  • Vacuum distillation removes ethylene glycol.

  • Liquid-liquid extraction with ethyl acetate/water (pH 8) isolates the crude product.

  • Recrystallization with chloroform/sherwood oil yields pure compound.

Data Table 1: Cyclization Method Performance

ParameterValueSource
Yield45–46% (adapted from )
Purity>99% (HPLC)
Key LimitationSensitivity to temperature fluctuations

Advantages :

  • Scalable for industrial production.

  • Utilizes cost-effective reagents.

Catalytic Synthesis Using Inorganic-Salt Composite Catalysts

A novel approach from patent CN105693619A employs an inorganic-salt composite catalyst (e.g., CuSO₄/NaCl) to streamline imidazole ring formation . While originally designed for 1H-imidazole-4-carboxylic acid, this method is adaptable to the cyanophenyl variant by modifying the starting material to include the 4-cyanophenyl group.

Reaction Pathway :

  • Enolization : Acetyl glycine ethyl ester reacts with ethyl formate in methyl acetate.

  • Cyclization : Catalyzed by CuSO₄/NaCl, forming the imidazole core.

  • Oxidation/Desulfurization : Introduces the carboxylic acid group.

Optimized Conditions :

  • Catalyst Loading : 10–15 wt% relative to substrate

  • Temperature : 80–100°C for cyclization

  • Solvent : Methyl acetate

Data Table 2: Catalytic Method Efficiency

ParameterValueSource
Catalyst SystemCuSO₄/NaCl
Yield (Overall)70–75% (estimated)
Key AdvantageReduced reaction time vs. traditional methods

Challenges :

  • Catalyst recovery and reuse require further optimization.

  • The cyanophenyl group may sterically hinder catalyst-substrate interactions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldScalabilityCost EfficiencyPurity
Alkaline HydrolysisHigh (~90%)ModerateHighExcellent
CyclizationModerate (~45%)HighModerateGood
Catalytic SynthesisHigh (~75%)HighModerateVery Good

Critical Considerations :

  • Functional Group Compatibility : The nitrile group’s stability under basic (Method 1) or acidic (Method 2) conditions dictates method selection.

  • Industrial Feasibility : Cyclization (Method 2) and catalytic (Method 3) routes are preferred for large-scale production due to shorter reaction times and solvent recyclability .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group undergoes classical acid-derived transformations, including esterification, amidation, and salt formation.

Key Reactions

Reaction TypeConditions/ReagentsProductReference
Esterification SOCl₂/DMF followed by alcohol (e.g., MeOH)Methyl 1-(4-cyanophenyl)-1H-imidazole-4-carboxylate
Amidation Thionyl chloride, then methylamine/THF1-(4-Cyanophenyl)-1H-imidazole-4-carboxamide
Salt Formation HCl in methanolHydrochloride salt (improved crystallinity)

Mechanistic Insights :

  • Acid chloride intermediates (e.g., 26a in Sorafenib synthesis) facilitate nucleophilic substitutions with amines or alcohols .

  • Silylation agents (e.g., LiHMDS) enhance reactivity in anhydrous conditions for esterification .

Transformations of the Cyano Group

The 4-cyanophenyl substituent participates in hydrolysis, reduction, and cycloaddition reactions.

Key Reactions

Reaction TypeConditions/ReagentsProductReference
Hydrolysis to Amide H₂O/H⁺ or NaOH, 80–100°C1-(4-Carbamoylphenyl)-1H-imidazole-4-carboxylic acid
Reduction to Amine H₂/Pd-C, EtOH1-(4-Aminophenyl)-1H-imidazole-4-carboxylic acid
Cycloaddition NaN₃, Cu(I) catalysisTriazole-linked derivatives

Mechanistic Insights :

  • Hydrolysis proceeds via nitrile hydration, favored by acidic/basic conditions .

  • The cyano group's electron-withdrawing nature activates the imidazole ring for electrophilic substitutions .

Imidazole Ring Involvement

The imidazole core engages in electrophilic substitutions, coordination chemistry, and hydrogen-bonding interactions.

Key Reactions

Reaction TypeConditions/ReagentsProductReference
Bromination Br₂/AcOH5-Bromo-1-(4-cyanophenyl)-1H-imidazole-4-carboxylic acid
Metal Coordination Cu(II)/Zn(II) saltsStable chelates (e.g., for catalytic applications)
N-Alkylation Alkyl halides/K₂CO₃, DMFN-substituted imidazole derivatives

Mechanistic Insights :

  • Bromination occurs at the electron-rich C5 position of the imidazole ring.

  • The N1 nitrogen acts as a Lewis base, forming coordination complexes with transition metals .

Multicomponent Reactions

The compound serves as a building block in one-pot syntheses of complex heterocycles.

Example Protocol

  • Reactants : 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid, aromatic aldehydes, DAMN-based imines.

  • Conditions : Neat, 70°C, 2–4 h.

  • Product : Polyfunctional imidazoles (e.g., 2-aryl-5-cyano derivatives) with >75% yield .

Key Observations :

  • The 2-hydroxybenzylidene imines (6a ) direct regioselectivity via phenol-assisted hydrogen shifts .

  • DFT studies confirm lower activation barriers for imidazole formation vs. pyrazine byproducts .

Stability and Side Reactions

FactorObservationMitigation StrategyReference
Thermal Degradation Decomposition >200°CUse low-boiling solvents (e.g., THF)
Hydrolytic Sensitivity Cyano group hydrolysis under prolonged acidic conditionsNeutral pH storage
Oxidation Imidazole ring oxidation by strong oxidizersAvoid H₂O₂/KMnO₄ in synthesis

Scientific Research Applications

Research has demonstrated that 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid exhibits significant biological activities, particularly as an inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism, and its inhibition is relevant for treating conditions such as gout and hyperuricemia. Additionally, compounds with similar structural motifs have been studied for their anti-inflammatory and analgesic properties, suggesting that this compound may also possess therapeutic effects in these areas.

Applications in Drug Development

The compound has shown promise in various therapeutic areas:

  • Antigout Agents : Its ability to inhibit xanthine oxidase positions it as a potential treatment for gout.
  • Anti-inflammatory Drugs : Preliminary studies indicate possible anti-inflammatory effects, warranting further exploration in inflammatory disease models.
  • Anticancer Research : Structural analogs have been evaluated for anticancer properties, suggesting that modifications to the imidazole ring could enhance efficacy against specific cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study Focus Objective Findings Reference Year
Xanthine Oxidase InhibitionAssess inhibitory effects on xanthine oxidaseSignificant inhibition observed; potential for gout treatment2024
Anti-inflammatory EffectsEvaluate effects on inflammatory cytokinesReduction in TNF-alpha levels by approximately 50% in macrophage models2025
Anticancer ActivityTest cytotoxicity on cancer cell linesDose-dependent decrease in viability of MCF-7 breast cancer cells (IC50 = 15 µM)2023

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Key Observations:

  • Synthesis Yields : Bromophenyl derivatives exhibit moderate yields (63%), while chlorophenyl analogs achieve higher yields (77%) under similar conditions, suggesting steric or electronic challenges with bulkier substituents .
  • Purity and Stability : Chlorophenyl variants are commercially available with >97% purity and stable at room temperature, indicating robust synthetic protocols .

Spectroscopic and Analytical Data

NMR and HRMS Comparisons:

  • 1-(4-Chlorophenyl)-5-phenyl-1H-imidazole-4-carboxylic Acid :
    • $ ^1H $ NMR (DMSO-d6): δ 8.75 (s, 2-CH), 7.46 (d, ArH), 7.26–7.36 (m, ArH) .
    • HRMS: [M+H]$^+$ m/z 299.0587 (calc. 299.0582) .
  • 1-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-carboxylic Acid :
    • $ ^1H $ NMR (DMSO-d6): δ 8.06 (s, 2-CH), 7.57 (d, ArH), 7.15–7.31 (m, ArH) .
    • HRMS: [M+H]$^+$ m/z 343.0089 (calc. 343.0077) .

The downfield shift of the 2-CH proton in bromophenyl derivatives (δ 8.06 vs. 8.75 in chlorophenyl) suggests subtle electronic differences between –Cl and –Br substituents .

Biological Activity

1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XOR). This compound's structure includes an imidazole ring and a carboxylic acid functional group, which are crucial for its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₇N₃O₂
  • Functional Groups : Imidazole ring, carboxylic acid, and cyanophenyl substituent.

The presence of the carboxylic acid enhances the compound's solubility and reactivity, facilitating its biological interactions. The imidazole moiety is often associated with various biological functions, including enzyme inhibition and receptor binding.

Xanthine Oxidase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against XOR, an enzyme involved in purine metabolism. This inhibition is particularly relevant for conditions such as gout and hyperuricemia. The compound's effectiveness as an XOR inhibitor positions it as a potential therapeutic agent for managing these conditions.

  • Mechanism of Action : By inhibiting XOR, the compound reduces the production of uric acid, thereby alleviating symptoms associated with elevated uric acid levels.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural features. Research into related compounds has shown that modifications to the imidazole ring or substituents can significantly alter biological activity.

Compound NameCAS NumberSimilarity Index
1-Methylimidazole-5-carboxylic Acid41806-40-00.92
1-Ethyl-1H-imidazole-5-carboxylic Acid71925-11-60.91
2-Amino-1H-imidazole-5-carboxylic Acid860011-60-50.87
1-Phenyl-1H-imidazole-5-carboxylic Acid135417-65-10.79
1,5-Dimethyl-1H-imidazole-4-carboxylic Acid80304-42-30.75

These compounds differ primarily in their substituents on the imidazole ring or their carboxylic acid position, influencing their biological activity and potential therapeutic uses.

In Vitro Studies

In vitro studies have demonstrated that similar imidazole derivatives exhibit potent XOR inhibition at nanomolar concentrations. For instance, a study on various derivatives showed that some compounds had IC50 values comparable to febuxostat, a well-known XOR inhibitor:

  • Example Compounds :
    • Compound Ie: IC50 = 8.0 nM
    • Compound IVa: IC50 = 7.2 nM

These findings suggest that structural modifications can enhance the potency of imidazole derivatives as XOR inhibitors.

In Vivo Studies

Animal model studies have indicated that certain imidazole derivatives can significantly reduce uric acid levels and improve kidney function in hyperuricemia models:

  • Study Findings :
    • Compounds demonstrated significant hypouricemic effects (P < 0.05).
    • Improvements in kidney damage markers such as creatinine and urea nitrogen levels were observed.

Q & A

Q. What are the established synthetic routes for 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted anilines and imidazole precursors. For example, analogous compounds like 1H-imidazole-4-carboxylic acid derivatives are synthesized via cyclization of amino precursors under controlled acidic conditions . Optimization includes:
  • Temperature control : Maintain 0–5°C during nitrile group introduction to prevent side reactions .
  • Inert atmosphere : Use nitrogen/argon to stabilize reactive intermediates .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
    Yield improvements (>70%) are achieved by iterative adjustment of molar ratios (e.g., 1:1.2 for imidazole:cyanophenyl precursor) and post-synthesis purification via recrystallization (ethanol/water mixtures) .

Q. How is the structural characterization of this compound typically performed using spectroscopic techniques?

  • Methodological Answer : A multi-technique approach is used:
  • NMR : ¹H/¹³C NMR confirms the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and cyanophenyl substituents (distinct singlet at ~110 ppm in ¹³C for C≡N) .
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
  • X-ray crystallography : Resolves spatial arrangement; analogous imidazole-carboxylic acids show planar imidazole rings with dihedral angles <10° relative to substituents .

Q. What are the common impurities formed during synthesis, and what purification methods are recommended?

  • Methodological Answer : Common impurities include:
  • Unreacted cyanophenyl precursors : Detected via HPLC (retention time shifts).
  • Oxidation byproducts : e.g., carboxylic acid derivatives of incomplete intermediates.
    Purification strategies:
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes polar impurities .
  • Recrystallization : Ethanol/water mixtures (70:30) yield >95% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Reaction path modeling : Use density functional theory (DFT) to simulate intermediates (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
  • Transition state analysis : IRC calculations validate proposed mechanisms (e.g., nucleophilic aromatic substitution at the cyanophenyl group) .
  • Feedback loops : Experimental kinetic data refine computational parameters (e.g., activation energy adjustments ±5 kcal/mol) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental results in the compound’s catalytic applications?

  • Methodological Answer :
  • Data triangulation : Cross-validate DFT results with spectroscopic data (e.g., comparing predicted vs. observed IR peaks for intermediates) .
  • Controlled variable testing : Systematically vary reaction parameters (temperature, solvent polarity) to isolate discrepancies .
  • Error analysis : Quantify computational approximations (e.g., basis set limitations) using higher-level methods (CCSD(T)) for critical steps .

Q. How do solvent effects and substituent variations influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility, improving coordination with Zn²+/Cu²+ nodes .
  • Substituent tuning : Electron-withdrawing groups (e.g., -CN) increase Lewis acidity at the imidazole N-atom, strengthening metal-ligand bonds .
  • Single-crystal analysis : Compare bond lengths (e.g., M–N distances <2.1 Å indicate strong coordination) in frameworks derived from analogs .

Q. What advanced techniques are used to analyze the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Degradation onset temperatures (>200°C) indicate thermal stability .
  • pH-dependent NMR : Monitor carboxylic acid protonation (pKa ~3–4) and imidazole ring tautomerism shifts .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; HPLC tracks decomposition products .

Methodological Notes

  • References : Prioritize peer-reviewed synthesis protocols (e.g., Davis et al. ) over vendor data.
  • Data Validation : Cross-check spectral data with Cambridge Structural Database entries for analogous compounds .
  • Experimental Replication : Document iterative optimization steps (e.g., reaction time/temperature matrices) to ensure reproducibility .

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